molecular formula C19H27N3O3 B2997227 1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 881484-53-3

1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No. B2997227
CAS RN: 881484-53-3
M. Wt: 345.443
InChI Key: LMXRUHUVZPNJLI-UHFFFAOYSA-N
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Description

1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as BPP-5a, is a chemical compound that has been widely used in scientific research due to its unique biochemical and physiological effects. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development and progression of cancer.

Mechanism of Action

1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione binds to the Max protein, which prevents it from forming a complex with the c-Myc protein. This, in turn, inhibits the transcriptional activity of c-Myc and prevents the activation of downstream genes involved in cell growth and survival. This compound has been shown to be highly selective for the c-Myc-Max interaction and does not affect other Max-containing complexes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes and activating pro-apoptotic genes. It also inhibits cell proliferation and migration, which are essential for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a highly specific inhibitor of the c-Myc-Max interaction, which makes it an ideal tool for studying the role of this complex in cancer development and progression. However, its potency and selectivity may also pose challenges in terms of experimental design and interpretation of results. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione. One potential application is in combination therapy with other cancer drugs to enhance their efficacy and reduce side effects. Another direction is to explore the use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, where the c-Myc-Max complex has been implicated. Finally, further research is needed to optimize the synthesis of this compound and develop more potent and selective inhibitors of the c-Myc-Max interaction.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cancer and other diseases. Its unique mechanism of action and biochemical and physiological effects make it an attractive target for scientific research. However, further studies are needed to fully understand its potential and limitations, and to develop more effective therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves the reaction of 2-butoxyphenylamine with 4-methylpiperazine and succinic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and dehydration, to yield the final product.

Scientific Research Applications

1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has been extensively studied for its potential use as a therapeutic agent for the treatment of cancer. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the c-Myc-Max interaction. This interaction is essential for the transcriptional activation of genes involved in cell proliferation, differentiation, and apoptosis, making it a promising target for cancer therapy.

properties

IUPAC Name

1-(2-butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-4-13-25-17-8-6-5-7-15(17)22-18(23)14-16(19(22)24)21-11-9-20(2)10-12-21/h5-8,16H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXRUHUVZPNJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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